Distannoxane, hexaphenyl-

Overview

Description

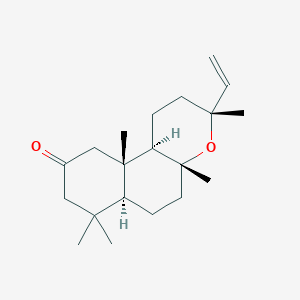

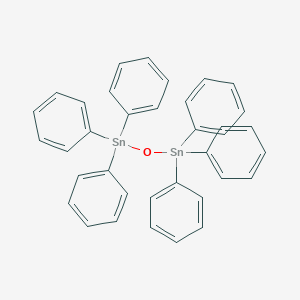

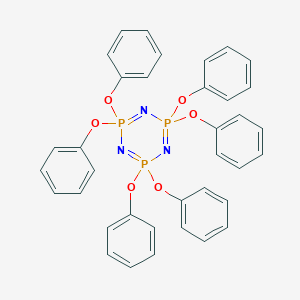

Distannoxane, hexaphenyl- (DTX-HexPhen) is a newly developed organic compound that has recently been used in a variety of scientific research applications. DTX-HexPhen is a hexaphenyl derivative of distannoxane, a type of organic compound that is composed of two aromatic rings connected by a bridgehead atom. The bridgehead atom is usually a carbon atom, although nitrogen, sulfur, and phosphorus atoms can also be used. DTX-HexPhen is an important compound for scientific research due to its unique properties and potential uses.

Scientific Research Applications

Catalysis and Organic Synthesis

Distannoxane compounds have shown significant utility in catalyzing organic synthesis reactions, including transesterification and acylation. Novel distannoxane-catalyzed transesterification reactions offer a method for preparing various esters under mild conditions, facilitating the stereo- and regioselective synthesis of trisubstituted α,β-unsaturated carboxylic acids (Otera, Yano, Kawabata, & Nozaki, 1986). Additionally, distannoxane catalysts have been employed for the efficient acylation of alcohols using esters and acetic anhydride, demonstrating the practicality of these catalysts in preserving acid- and base-sensitive functional groups during reactions (Orita, Sakamoto, Hamada, Mitsutome, & Otera, 1999).

Structural Studies

Research on distannoxane compounds has also extended to their structural characterization, revealing unique "ladder-type" structures and offering insights into the molecular arrangements and stability of these compounds. X-ray analysis has contributed to understanding the dimeric nature of certain distannoxanes, highlighting their structural asymmetry and stability mechanisms (Puff, Bung, Friedrichs, & Jansen, 1983).

Polymerization and Material Synthesis

The catalytic properties of distannoxane are further exploited in the synthesis of polymers and organic materials. They catalyze the ring-opening polymerization of optically active P-butyrolactone, leading to the creation of high molecular weight poly(3-hydroxybutyrate) and other biodegradable polyesters with potential biomedical applications (Hori, Takahashi, Yamaguchi, & Hagiwara, 1995). Moreover, distannoxane-catalyzed transesterification processes have been developed for the synthesis of photoreactive polymers, emphasizing the role of these catalysts in fabricating materials suitable for UV irradiation applications (Campistron, Reyx, Hamza, & Oulmidi, 1997).

Antitumoral Activities

There is ongoing exploration into the bioactivity of organotin compounds, including distannoxane derivatives. Certain distannoxane compounds have been synthesized and found to possess moderate activity against human tumor cell lines in vitro, suggesting a potential avenue for the development of new antitumor agents (Dalil, Biesemans, Willem, & Gielen, 1998).

Safety and Hazards

Mechanism of Action

Target of Action

Bis(triphenyltin) oxide, also known as Distannoxane, hexaphenyl-, is an organotin compound . Organotin compounds are known to interact with a variety of cellular components . .

Mode of Action

Organotin compounds, including Bis(triphenyltin) oxide, have been found to exhibit cytotoxic effects, anti-proliferating nature, and apoptotic-inducing nature . They are known to bind with DNA, particularly to the phosphate group . This interaction can lead to changes in the structure and function of DNA, potentially affecting gene expression and cellular functions .

Biochemical Pathways

Organotin compounds are known to play a role in lipid metabolism disorder and immunosuppression . They can also interfere with mitochondrial function, affecting oxidative phosphorylation .

Pharmacokinetics

Organotin compounds are generally known for their lipophilic character, which can increase their bioavailability .

Result of Action

The molecular and cellular effects of Bis(triphenyltin) oxide’s action are largely dependent on its interaction with DNA and its impact on cellular functions. The compound’s cytotoxic effects can lead to cell death, while its anti-proliferative nature can inhibit cell growth . Its ability to induce apoptosis can lead to programmed cell death .

Action Environment

The action, efficacy, and stability of Bis(triphenyltin) oxide can be influenced by various environmental factors. For instance, the presence of other pollutants can result in combined toxicity . The compound’s effects can also vary depending on the specific biological system and the concentration of the compound .

Biochemical Analysis

Biochemical Properties

Organotin compounds like Bis(triphenyltin) oxide have been found to interact with various biomolecules . They are known to interact with nuclear retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ), altering a range of reproductive, developmental, and metabolic pathways at the organism level .

Cellular Effects

Bis(triphenyltin) oxide, like other organotin compounds, can have pleiotropic adverse effects on both invertebrate and vertebrate endocrine systems . It can influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Organotin compounds are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Organotin compounds are known to have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Organotin compounds are known to cause adverse effects at high doses .

Metabolic Pathways

Organotin compounds are known to interact with various enzymes and cofactors .

Transport and Distribution

Organotin compounds are known to interact with various transporters and binding proteins .

Subcellular Localization

Organotin compounds are known to be directed to specific compartments or organelles .

properties

IUPAC Name |

triphenyl(triphenylstannyloxy)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6C6H5.O.2Sn/c6*1-2-4-6-5-3-1;;;/h6*1-5H;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUHFQLVFMFDJOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)O[Sn](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30OSn2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074485 | |

| Record name | Distannoxane, hexaphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

716.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1262-21-1 | |

| Record name | 1,1,1,3,3,3-Hexaphenyldistannoxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1262-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(triphenyltin) oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001262211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triphenyltin oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113258 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Distannoxane, hexaphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(triphenyltin) oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2'-[[3-Acetamido-4-[(4-nitrophenyl)azo]phenyl]imino]diethyl diacetate](/img/structure/B75578.png)

![Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-](/img/structure/B75583.png)